molecular formula C17H15N3O3S B3377439 2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid CAS No. 131142-09-1

2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid

Cat. No.: B3377439
CAS No.: 131142-09-1
M. Wt: 341.4 g/mol
InChI Key: YPYYQRMPSLYSNZ-UHFFFAOYSA-N
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Description

2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid is a unique chemical entity that combines a triazole ring with phenoxymethyl and phenyl groups, and is linked to acetic acid via a sulfanyl bridge. It is a highly versatile compound in synthetic organic chemistry and has drawn attention for its applications in pharmaceutical and industrial contexts.

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound can be synthesized through a multi-step process involving the formation of a triazole ring, which is typically constructed via the cyclization of suitable precursors such as hydrazine and acyl chloride derivatives. The phenoxymethyl and phenyl groups are introduced via substitution reactions, and the final linkage to acetic acid involves a sulfanyl connection through thiolation and esterification steps. The entire synthesis requires controlled conditions, often under inert atmospheres and specific temperature ranges to ensure high yields and purity.

Industrial Production Methods

In industrial settings, the production of 2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid may leverage continuous flow reactors to enhance the efficiency and scalability of the process. Employing high-throughput techniques and automated control systems ensures consistent quality and reduces waste.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes a variety of chemical reactions:

  • Oxidation: : In the presence of strong oxidizing agents, the sulfanyl group can be oxidized to form sulfoxides or sulfones.

  • Reduction: : Reduction reactions can target the triazole ring or the phenyl groups, depending on the conditions and reagents used.

  • Substitution: : Nucleophilic substitution reactions can occur at various positions on the phenyl ring or the triazole ring, allowing for further functionalization.

Common Reagents and Conditions

Typical reagents include oxidizers like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions must be carefully controlled, often necessitating specific solvents, temperature, and pH adjustments.

Major Products

The major products formed depend on the specific reaction undertaken. For oxidation, sulfoxides and sulfones are common; reduction can yield deoxygenated derivatives, while substitution reactions result in various functionalized analogs.

Scientific Research Applications

This compound has significant implications in various scientific fields:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules.

  • Biology: : Investigated for its potential interactions with biological macromolecules and as a ligand in binding studies.

  • Medicine: : Explored for its therapeutic potential, particularly in developing new pharmaceuticals for treating infections or other diseases.

  • Industry: : Employed in the development of advanced materials and as an intermediate in the synthesis of agrochemicals and other industrial compounds.

Mechanism of Action

2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid's mechanism involves interacting with specific molecular targets through its triazole ring, which can act as a pharmacophore. The phenoxymethyl and phenyl groups contribute to hydrophobic interactions, while the acetic acid moiety aids in binding affinity and specificity. These interactions can modulate biochemical pathways, impacting enzyme activity or receptor binding.

Comparison with Similar Compounds

Compared to similar compounds, 2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid stands out due to its unique combination of functional groups which confer distinct chemical reactivity and biological activity.

Similar Compounds

  • 2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}ethanol

  • 5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

  • 2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid

This compound’s distinct structural elements make it a promising candidate for further research and development in various scientific disciplines.

Properties

IUPAC Name

2-[[5-(phenoxymethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c21-16(22)12-24-17-19-18-15(11-23-14-9-5-2-6-10-14)20(17)13-7-3-1-4-8-13/h1-10H,11-12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPYYQRMPSLYSNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501331281
Record name 2-[[5-(phenoxymethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501331281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

44.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644273
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

131142-09-1
Record name 2-[[5-(phenoxymethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501331281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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